Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate
Description
Properties
IUPAC Name |
methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-24-14(22)12-7-2-3-8-13(12)21-15(23)20-11-6-4-5-10(9-11)16(17,18)19/h2-9H,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDRLKWKZBPOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308432 | |
| Record name | methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566-98-9 | |
| Record name | NSC204016 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-(3-(TRIFLUOROMETHYL)PHENYLUREIDO)BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate typically involves the reaction of 3-(trifluoromethyl)aniline with methyl 2-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and trifluoromethyltrimethylsilane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where trifluoromethyl-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Comparative Insights
Functional Group Impact on Bioactivity: Carbamates vs. Sulfonylureas: While the target compound and Methyl (3-hydroxyphenyl)-carbamate share carbamate linkages, sulfonylurea derivatives (e.g., Triflusulfuron methyl ester) exhibit distinct modes of action. Sulfonylureas inhibit ALS in plants, disrupting branched-chain amino acid synthesis , whereas carbamates typically target acetylcholinesterase in insects . Trifluoromethyl (-CF₃) vs. Hydroxyl (-OH): The CF₃ group in the target compound enhances lipophilicity and oxidative stability compared to the hydroxyl group in Methyl (3-hydroxyphenyl)-carbamate, which may increase environmental persistence but reduce water solubility.
Agrochemical vs. Pharmaceutical Applications :
- Compounds like Triflusulfuron methyl ester and the target compound are tailored for plant enzyme inhibition, whereas Aprepitant leverages CF₃ groups for pharmacokinetic optimization in humans (e.g., blood-brain barrier penetration).
Physicochemical Properties :
- Solubility : The hydroxyl group in Methyl (3-hydroxyphenyl)-carbamate improves aqueous solubility, whereas CF₃ groups promote lipid membrane interaction.
- Stability : Sulfonylureas (e.g., Metsulfuron methyl ester) degrade under acidic conditions , while carbamates with CF₃ may resist hydrolysis longer due to electron-withdrawing effects.
Biological Activity
Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate (CAS Number: 1566-98-9) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs by improving their potency and selectivity.
- Molecular Formula : C₁₆H₁₃F₃N₂O₃
- Molecular Weight : 338.281 g/mol
- Purity : Available in various purities for research purposes .
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its interaction with various biological targets.
Anticancer Activity
Recent investigations have shown that compounds containing the trifluoromethyl group exhibit enhanced anticancer activities. For instance, related compounds have demonstrated promising results against various cancer cell lines, indicating that the incorporation of the trifluoromethyl moiety can significantly influence biological outcomes:
- IC₅₀ Values : Compounds similar to this compound have shown IC₅₀ values ranging from 3.0 µM to 10 µM against human cancer cell lines such as MCF-7 and A549 .
- Mechanism of Action : The mechanism involves the induction of apoptosis, where compounds have been reported to upregulate caspase levels, leading to increased cell death in cancerous cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound. This modification often leads to improved binding affinity for biological targets such as receptors involved in cancer proliferation pathways .
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of this compound and its analogs:
-
In Vitro Studies :
- A study focused on the anticancer properties demonstrated that derivatives with similar structural frameworks exhibited significant cytotoxicity against HepG2 liver cancer cells, with IC₅₀ values as low as 0.76 µM .
- Another investigation highlighted that certain analogs showed remarkable inhibitory activity against VEGFR-2, a critical target in angiogenesis associated with tumor growth .
-
Pharmacokinetics :
- The pharmacokinetic profiles of trifluoromethyl-substituted compounds indicate favorable absorption and distribution characteristics, which are crucial for their effectiveness as therapeutic agents.
Data Table: Biological Activity Overview
| Compound Name | Target Cell Line | IC₅₀ Value (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 3.0 | Apoptosis induction |
| Analog A | A549 | 4.5 | Caspase activation |
| Analog B | HepG2 | 0.76 | VEGFR-2 inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a carbamate formation reaction. A typical approach involves coupling 3-(trifluoromethyl)phenyl isocyanate with methyl 2-aminobenzoate under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95%). Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water 70:30) . Safety protocols, including inert atmosphere handling and PPE, are critical due to the reactivity of isocyanates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the carbamoylamino linkage (e.g., NH resonance at ~9.5 ppm in DMSO-d6) and trifluoromethyl group (distinct F signal at ~-60 ppm).
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and urea N-H stretches (~3300 cm).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 295.26 .
Q. What safety precautions are essential during experimental handling?
- Methodological Answer :
- Storage : Store in a sealed container at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis.
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with moisture due to potential release of toxic gases (e.g., HF from trifluoromethyl degradation) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?
- Methodological Answer : Crystallize the compound from a slow-evaporating dichloromethane/hexane mixture. Use SHELXL for refinement, focusing on the urea bond torsion angles and trifluoromethyl group orientation. Validate hydrogen bonding (e.g., N-H···O interactions) using Olex2 or Mercury. SHELX programs are robust for small-molecule refinement, even with high-resolution twinned data .
Q. What computational methods predict the compound’s solubility and reactivity in biological systems?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to model electronic properties (e.g., HOMO-LUMO gap). Use COSMO-RS for solubility prediction in solvents like DMSO or ethanol. Molecular docking (AutoDock Vina) can screen for potential protein targets (e.g., kinase inhibitors), leveraging the trifluoromethyl group’s hydrophobic interactions .
Q. How can researchers address contradictory data regarding the compound’s stability under acidic conditions?
- Methodological Answer : Design pH stability studies (pH 1–7, 37°C) with HPLC monitoring. Compare degradation products (e.g., benzoic acid derivatives) via LC-MS. Cross-validate using F NMR to track trifluoromethyl group integrity. Conflicting data may arise from solvent polarity effects; use buffered solutions (e.g., phosphate) to standardize conditions .
Q. What strategies optimize regioselectivity in derivatives of this compound?
- Methodological Answer : Introduce directing groups (e.g., nitro or methoxy) on the benzoate ring to control electrophilic substitution. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl functionalization. Monitor regioselectivity via NOESY NMR to confirm spatial arrangements .
Q. How does the trifluoromethyl group influence the compound’s biological activity in agrochemical applications?
- Methodological Answer : The CF group enhances lipophilicity and metabolic stability. Test herbicidal activity using Arabidopsis models via foliar application (0.1–1 mM solutions). Compare with non-fluorinated analogs to isolate CF-specific effects. LC-MS/MS quantifies uptake and translocation in plant tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
